molecular formula C10H9BrN2O2S B8492553 4-Amino-3-bromo-2,6-dimethylthieno[2,3-b]pyridine-5-carboxylic acid

4-Amino-3-bromo-2,6-dimethylthieno[2,3-b]pyridine-5-carboxylic acid

Cat. No. B8492553
M. Wt: 301.16 g/mol
InChI Key: HNDICSMTRFREMH-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

To a solution of ethyl 4-amino-3-bromo-2,6-dimethylthieno[2,3-b]pyridine-5-carboxylate (5 g, 15.19 mmol) (Description 6) in ethanol (50 mL) was added aqueous NaOH (3M) (20.25 mL, 60.8 mmol) and the mixture stirred at 100° C. for 1 h. The reaction mixture was cooled and combined with material (4.43 g) from a similar reaction. The combined solution was acidified with aqueous HCl (1M) to pH 6-7. Ethanol was removed in vacuo. Water (50 mL) was added and the mixture extracted with DCM (5×50 mL). The combined organics were dried over MgSO4, filtered and solvent removed in vacuo, to afford the title compound (2.98 g). LCMS (A) m/z: 301/303 [M+1]+, Rt 0.73 min (acidic).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20.25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
material
Quantity
4.43 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]([O:10]CC)=[O:9])=[C:6]([CH3:13])[N:5]=[C:4]2[S:14][C:15]([CH3:18])=[C:16]([Br:17])[C:3]=12.[OH-].[Na+].Cl>C(O)C>[NH2:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([CH3:13])[N:5]=[C:4]2[S:14][C:15]([CH3:18])=[C:16]([Br:17])[C:3]=12 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C2C(=NC(=C1C(=O)OCC)C)SC(=C2Br)C
Name
Quantity
20.25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
material
Quantity
4.43 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 100° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
Ethanol was removed in vacuo
ADDITION
Type
ADDITION
Details
Water (50 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with DCM (5×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C2C(=NC(=C1C(=O)O)C)SC(=C2Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.98 g
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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